2-Chloro-4-iodopyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-chloro-4-iodopyridine derivatives typically involves halogenation reactions where specific positions on the pyridine ring are substituted with chlorine and iodine atoms. For example, the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine is achieved through the reaction of pentachloropyridine with sodium iodide using microwave irradiation, showcasing the application of halogen dance reactions for regioselective halogenation (Ranjbar‐Karimi et al., 2019).
Molecular Structure Analysis
Structural analysis of halogenated pyridines, such as 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide, has revealed detailed insights into their crystalline structure. Studies employing X-ray crystallography have demonstrated the presence of molecular disorder in such compounds, highlighting the complex interactions and bonding within their crystalline matrices (Hanuza et al., 1997).
Chemical Reactions and Properties
2-Chloro-4-iodopyridine and its derivatives exhibit a range of reactivities towards nucleophiles, which can be attributed to the presence of both electron-withdrawing (iodine) and electron-donating (chlorine) groups on the pyridine ring. This unique substitution pattern facilitates selective nucleophilic aromatic substitution reactions, making these compounds versatile intermediates in organic synthesis. The reactivity towards hard and soft nucleophiles has been thoroughly studied, with findings indicating that substitution patterns are influenced by the nature of the nucleophile involved (Ranjbar‐Karimi et al., 2019).
Physical Properties Analysis
The physical properties of 2-chloro-4-iodopyridine derivatives, such as melting points, boiling points, and solubilities, are crucial for understanding their behavior in various chemical environments. These properties are influenced by the molecular structure and the presence of halogen atoms, which impact the compound's polarity, vapor pressure, and interaction with solvents.
Chemical Properties Analysis
The chemical properties of 2-chloro-4-iodopyridine derivatives, including acidity, basicity, and reactivity patterns, are significantly affected by the substitution of chlorine and iodine atoms on the pyridine ring. The electron-withdrawing effect of the iodine atom and the electron-donating effect of the chlorine atom contribute to the compound's unique chemical behavior, facilitating diverse reactions such as nucleophilic substitutions, halogen dance reactions, and cross-coupling reactions (Duan et al., 2004; Terashima et al., 1985).
Scientific Research Applications
Organometallic Compounds and Catalysis : Compounds like 2,3,5,6-tetrafluoro-4-iodopyridine are valuable starting materials for preparing organometallic compounds. They have potential applications in catalysis, photocatalysis, and various catalytic processes (Banks, Haszeldine, Phillips, & Young, 1967).
Intermediate for Synthesis : 2-Cholo-3-iodopyridine, synthesized from 2-chloro-3-pyridinamine with an 80% yield, serves as an intermediate in the synthesis of substances like flazasulfuron (Du Yi-hui, 2009).
Medicinal Chemistry Research : Halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine are used as building blocks in medicinal chemistry research (Wu, Porter, Frennesson, & Saulnier, 2022).
Synthesis of Triheteroarylpyridines : One-pot synthesis techniques using 2-chloro-3,4-diiodopyridine can lead to novel 2,3,4-triheteroarylpyridine scaffolds, including sterically hindered derivatives (Daykin et al., 2010).
Amination Reactions : Palladium-catalyzed aminations on halopyridines like 2-chloro-3-iodo- and 2-chloro-5-iodopyridine with anilines yield excellent results, useful for arylamination of aryl iodides (Maes et al., 2002).
Pharmaceutical Building Blocks : Selective functionalization of trihalopyridines allows for new building blocks in pharmaceutical research, contributing to diverse new structures (Bobbio & Schlosser, 2001).
Safety And Hazards
2-Chloro-4-iodopyridine is considered hazardous. It can cause skin irritation and serious eye damage. It may also cause an allergic skin reaction. It is harmful if swallowed or inhaled89. It is recommended to avoid breathing dust, wash thoroughly after handling, and wear protective gloves, eye protection, and face protection when handling this compound89.
Future Directions
The specific future directions for 2-Chloro-4-iodopyridine are not mentioned in the available resources.
Please note that this information is based on the available resources and may not be fully comprehensive. Always refer to appropriate safety data sheets and experimental procedures when handling chemicals.
properties
IUPAC Name |
2-chloro-4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN/c6-5-3-4(7)1-2-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKIPRQNFDUULB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363977 | |
Record name | 2-Chloro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-iodopyridine | |
CAS RN |
153034-86-7 | |
Record name | 2-Chloro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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